molecular formula C2K2O6 B3343940 Dipotassium peroxydicarbonate CAS No. 589-97-9

Dipotassium peroxydicarbonate

Cat. No.: B3343940
CAS No.: 589-97-9
M. Wt: 198.21 g/mol
InChI Key: BHDAXLOEFWJKTL-UHFFFAOYSA-L
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Description

Dipotassium peroxydicarbonate is an inorganic compound with the chemical formula K₂C₂O₆. It is a potassium salt of peroxydicarbonic acid and is known for its strong oxidizing properties. The compound is typically found as a light blue crystalline solid and is used in various industrial and chemical applications due to its ability to release oxygen and carbon dioxide upon decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium peroxydicarbonate can be synthesized through the electrolysis of a saturated potassium carbonate solution at low temperatures, typically around -20°C. The process involves the oxidation of carbonate ions at the anode, forming the peroxydicarbonate anion .

Industrial Production Methods

In industrial settings, this compound is produced by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized to form peroxydicarbonate, which is then dispersed as small droplets in the aqueous mixture .

Chemical Reactions Analysis

Types of Reactions

Dipotassium peroxydicarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic substrates that can be oxidized. The reactions typically occur under controlled temperature conditions to manage the release of oxygen and carbon dioxide.

Major Products Formed

The major products formed from the decomposition of this compound are oxygen and carbon dioxide. In oxidation reactions, the products depend on the specific substrates being oxidized.

Scientific Research Applications

Dipotassium peroxydicarbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium peroxydicarbonate involves the release of oxygen radicals upon decomposition. These radicals can initiate oxidation reactions by attacking organic substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific substrates and conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Potassium peroxodisulfate (K₂S₂O₈): Another strong oxidizing agent used in similar applications.

    Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Used as a bleaching agent and in cleaning products.

    Potassium percarbonate (K₂CO₃·1.5H₂O₂): Similar to sodium percarbonate but with potassium as the cation.

Uniqueness

Dipotassium peroxydicarbonate is unique due to its specific molecular structure, which includes a peroxide bridge between two carbonate anions. This structure allows it to release oxygen and carbon dioxide upon decomposition, making it particularly useful in applications requiring a controlled release of these gases .

Properties

IUPAC Name

dipotassium;carboxylatooxy carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O6.2K/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDAXLOEFWJKTL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])OOC(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2K2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036330
Record name Dipotassium peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-97-9
Record name Dipotassium peroxydicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPOTASSIUM PEROXYDICARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW7U9I8UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium peroxydicarbonate
Reactant of Route 2
Dipotassium peroxydicarbonate
Reactant of Route 3
Dipotassium peroxydicarbonate

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